molecular formula C22H26N2O2 B10974911 3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide

3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide

Cat. No.: B10974911
M. Wt: 350.5 g/mol
InChI Key: DQOHYMYVYYXKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide typically involves the reaction of 3-methylbenzoic acid with piperidine derivatives. The process includes several steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

3-methyl-N-[[1-(3-methylbenzoyl)piperidin-4-yl]methyl]benzamide

InChI

InChI=1S/C22H26N2O2/c1-16-5-3-7-19(13-16)21(25)23-15-18-9-11-24(12-10-18)22(26)20-8-4-6-17(2)14-20/h3-8,13-14,18H,9-12,15H2,1-2H3,(H,23,25)

InChI Key

DQOHYMYVYYXKCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.